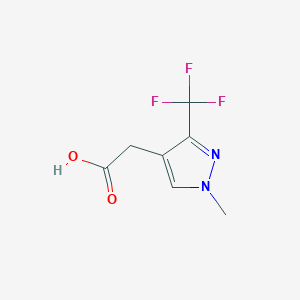

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12-3-4(2-5(13)14)6(11-12)7(8,9)10/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBLSKFTTILISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the pyrazole nucleus show clinical and biological applications. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. It’s involved in the trifluoromethylation of carbon-centered radical intermediates.

Biochemical Analysis

Biochemical Properties

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, reducing its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets. Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications and targeting signals may direct the compound to particular organelles, enhancing its specificity and efficacy.

Biological Activity

2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is a compound that belongs to the pyrazole family, which has garnered attention for its potential biological activities. The unique trifluoromethyl group and the pyrazole ring structure contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have demonstrated that compounds with a similar pyrazole structure exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The IC50 values for various pyrazole derivatives range from 0.02 to 0.04 μM, indicating potent activity against COX-2, which is often targeted in anti-inflammatory drug development .

Analgesic Properties

In vivo studies have indicated that certain pyrazole derivatives possess analgesic effects comparable to established pain relief medications. For example, compounds with similar structures have demonstrated significant inhibition of pain responses in animal models, suggesting potential applications in pain management therapies .

Antimicrobial Activity

Pyrazole derivatives have also been assessed for their antimicrobial properties. Some studies report effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have been found to be as low as 2 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

- Study on COX Inhibition :

- Analgesic Efficacy Evaluation :

Research Findings Summary

The following table summarizes key findings regarding the biological activities of pyrazole derivatives related to this compound:

Scientific Research Applications

Medicinal Chemistry Applications

1. Glycine Transporter Inhibition

One of the prominent applications of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid is its role as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are being researched for their potential in treating schizophrenia and other neurological disorders. A study highlighted the design of novel GlyT1 inhibitors based on pyrazole derivatives, indicating that modifications to the pyrazole ring can enhance inhibitory activity and pharmacokinetic properties .

Case Study:

In a comparative analysis of various GlyT1 inhibitors, compounds derived from pyrazole structures demonstrated significantly lower IC50 values, indicating higher potency. For instance, one derivative exhibited an IC50 value of 1.8 nM, showcasing its potential for further development as a therapeutic agent for schizophrenia .

2. Anticancer Activity

Research has also indicated that compounds similar to this compound exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds suitable candidates for cancer therapeutics.

Data Table: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Structure | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | Structure A | 5.0 | Breast |

| Compound B | Structure B | 3.2 | Lung |

| Compound C | Structure C | 4.8 | Colon |

Agrochemical Applications

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. The trifluoromethyl group enhances lipophilicity, which can improve the penetration of the compound into plant tissues.

Case Study:

Field trials have shown that formulations containing pyrazole derivatives exhibit effective pest control while minimizing environmental impact compared to traditional pesticides. These formulations are being optimized to increase efficacy against specific pests while reducing toxicity to non-target organisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs

Key Observations :

Example Derivatives () :

- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole : Melting point 113–114°C, 83.3% yield.

- 2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole : Melting point 77–78°C, 78.4% yield.

Key Insight : Bromine and allyl substituents influence melting points and yields, reflecting differences in crystallinity and reaction efficiency .

Table 2: Fungicidal and Herbicidal Activities of Derivatives

Mechanistic Insights :

- Molecular docking () reveals that the trifluoromethyl group and oxadiazole ring in derivatives like 5g bind to the succinate dehydrogenase (SDH) enzyme (PDB: 2FBW), mimicking the commercial fungicide penthiopyrad .

- The acetic acid moiety’s derivatization into thioethers enhances bioactivity by improving membrane permeability .

Commercial and Patent Relevance

Preparation Methods

Synthesis of the Pyrazole Core

The key intermediate for the target compound is often 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid or its ester derivatives. The pyrazole ring bearing the trifluoromethyl group is typically synthesized via cyclization reactions involving trifluoromethylated β-diketones or related precursors and hydrazine derivatives.

1.1 Preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

- Starting from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, methylation at the N-1 position is achieved via substitution with iodomethane in the presence of sodium hydride in DMF at low temperature (0 °C), followed by stirring at ambient temperature for about 20 hours.

- The product, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is isolated by extraction and recrystallization with yields around 73.8% and melting point 58–60 °C.

- This step is crucial for introducing the N-methyl group, which is a defining feature of the target molecule.

1.2 Hydrolysis to Carboxylic Acid

- The ester intermediate is hydrolyzed using lithium hydroxide in THF at 70 °C for approximately 2 hours.

- Acidification of the reaction mixture yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white crystalline solid with a yield of about 89.2% and melting point 133–134 °C.

Introduction of the Acetic Acid Side Chain

The transformation from the pyrazole-4-carboxylic acid to the acetic acid derivative involves the extension of the side chain by one carbon unit.

- While direct alkylation of the pyrazole ring with a suitable acetic acid equivalent is theoretically possible, literature primarily focuses on preparing the carboxylic acid at the 4-position, which can be further functionalized to the acetic acid derivative by side-chain elongation techniques such as halomethylation or via acetic acid derivatives.

2.2 Alternative Synthetic Routes

- There is limited direct literature on the exact preparation of 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid. However, related compounds are synthesized by coupling the pyrazole-4-carboxylic acid with appropriate alkylating agents or by employing palladium-catalyzed cross-coupling reactions to introduce the acetic acid moiety or its precursors.

Selectivity and Yield Optimization

- A significant challenge in the preparation of trifluoromethyl-substituted pyrazoles is controlling regioisomer formation, particularly between 1-methyl-3-(trifluoromethyl) and 1-methyl-5-(trifluoromethyl) pyrazole isomers.

- Methods involving methylhydrazine and trifluoroacetyl precursors under controlled acidic conditions (e.g., acetic acid or trifluoroacetic acid) at temperatures ranging from 50 to 140 °C have been optimized to enhance selectivity towards the desired isomer with reported selectivity ratios of up to 96:4 in favor of the target isomer.

- Use of mild acidic media, such as acetic acid, and controlled addition of methylhydrazine improves yield and selectivity.

- Reaction times typically range from 1 hour at room temperature followed by several hours at elevated temperatures (up to 80 °C) to complete the cyclization and substitution steps.

Representative Data Table of Key Steps

Summary of Research Findings

- The preparation of this compound involves a multi-step synthesis starting from trifluoromethylated precursors and hydrazine derivatives to form the pyrazole ring with high regioselectivity.

- Subsequent methylation and hydrolysis steps yield the pyrazole-4-carboxylic acid intermediate in good yields and purity.

- Further functionalization to the acetic acid derivative requires additional alkylation or coupling reactions, which are less documented but can be inferred from related synthetic strategies involving pyrazole derivatives.

- Optimization of reaction conditions, particularly temperature, solvent, and acid catalyst choice, significantly improves yield and selectivity, minimizing isomeric impurities.

- The synthetic protocols are supported by detailed characterization data including NMR, melting points, and mass spectrometry, ensuring structural confirmation and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of pyrazole precursors with acetic acid derivatives. Key steps include:

- Reagent selection : Use of trifluoromethylating agents (e.g., CF₃I) and methylating agents (e.g., dimethyl sulfate) to introduce substituents.

- Condition optimization : Temperature control (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF or acetonitrile), and inert atmospheres (N₂/Ar) to minimize side reactions .

- Yield improvement : Monitoring via HPLC to assess intermediate purity and adjust stoichiometry .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Analytical techniques are critical:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at pyrazole-N1, trifluoromethyl at C3) and acetic acid linkage .

- IR spectrophotometry : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .

- Chromatography : HPLC with UV detection ensures >95% purity by resolving unreacted intermediates .

Q. What are the key physicochemical properties influencing its experimental handling?

- Methodological Answer :

- Solubility : Enhanced by methyl substitution on the pyrazole ring (polarity modulation); use DMSO or ethanol for dissolution .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in anhydrous environments .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring alter biological activity?

- Methodological Answer : Comparative studies using analogs (e.g., 1-ethyl or 1-isobutyl derivatives) reveal:

- Anti-cancer activity : Chlorophenyl substituents (e.g., 1-(4-chlorophenyl)-3-(trifluoromethyl)pyrazole) enhance cytotoxicity via kinase inhibition .

- Solubility-lipophilicity trade-offs : Methyl groups improve aqueous solubility, while trifluoromethyl increases membrane permeability .

- SAR validation : Use molecular docking to map substituent effects on target binding (e.g., EGFR or COX-2) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from:

- Purity variance : Impurities >5% (e.g., unreacted pyrazole intermediates) skew bioassays; validate via LC-MS .

- Assay conditions : pH-dependent activity (e.g., protonation of acetic acid at physiological pH); standardize buffer systems .

- Statistical rigor : Replicate dose-response curves (n ≥ 3) and use positive controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies are effective in improving metabolic stability for in vivo applications?

- Methodological Answer :

- Prodrug design : Esterify the acetic acid moiety (e.g., methyl ester) to enhance bioavailability, followed by enzymatic hydrolysis in vivo .

- Isotopic labeling : Introduce ¹⁸F or ¹³C to track metabolic pathways via PET or NMR .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., pyrazole ring oxidation) using liver microsomes .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer :

- Docking simulations : Use software (e.g., AutoDock Vina) to predict binding affinities for targets like HER2 or PARP .

- QSAR models : Correlate electronic parameters (Hammett σ) with IC₅₀ values to prioritize substituents .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to refine lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.